Demethylalangiside

Catalog No.
S581642
CAS No.
47763-23-5
M.F
C24H29NO10
M. Wt
491.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demethylalangiside

CAS Number

47763-23-5

Product Name

Demethylalangiside

IUPAC Name

(1R,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one

Molecular Formula

C24H29NO10

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15-,18-,19-,20+,21-,23+,24+/m1/s1

InChI Key

ODZVWJRTEQQVCO-RJRDEGSCSA-N

SMILES

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Demethylalangiside is a glycoside.

Demethylalangiside is a naturally occurring tetrahydroisoquinoline-monoterpene glucoside and a pivotal intermediate in the biosynthesis of ipecac alkaloids, such as emetine and cephaeline. Structurally, it is the O-demethylated analog of alangiside, formed via the spontaneous lactamization of N-deacetylipecoside. In industrial and academic procurement, this compound is primarily sourced as a highly stable reference standard for the chemotaxonomic profiling of Psychotria and Alangium species, and as a strictly regioselective substrate for mapping O-methyltransferase (OMT) activity in synthetic biology applications. Its intact phenolic hydroxyl group not only dictates its specific enzymatic routing but also confers significant radical-scavenging properties, making it a quantitatively distinct baseline material for both biocatalytic engineering and pharmacological screening [1].

Substituting demethylalangiside with its methylated counterpart, alangiside, or its open-ring precursor, N-deacetylipecoside, leads to fundamental failures in both biocatalytic and analytical workflows. Enzymatically, generic substitution is impossible because demethylalangiside exhibits rigid regioselectivity; it is exclusively 2-O-methylated by specific methyltransferases (e.g., IpeOMT2) and completely resists 3-O-methylation, meaning it cannot act as a direct precursor to alangiside in engineered pathways [1]. Analytically, attempting to use N-deacetylipecoside as a substitute introduces severe reproducibility issues, as the open-ring precursor is highly unstable at physiological pH (≥ 6.5) and spontaneously cyclizes. Consequently, procuring the exact demethylalangiside lactam is mandatory to ensure substrate specificity in metabolic engineering and structural stability in aqueous assays [1].

Strict Regioselective Substrate Affinity in Alkaloid Biosynthesis

In the biosynthesis of ipecac alkaloids, demethylalangiside exhibits strict regioselective reactivity with O-methyltransferases. While it serves as a direct substrate for IpeOMT2 to undergo 2-O-methylation (forming 3-O-demethyl-2-O-methylalangiside), it completely resists 3-O-methylation. Consequently, alangiside cannot be enzymatically derived directly from demethylalangiside [1].

Evidence Dimension3-O-Methylation Conversion Rate
Target Compound Data0% conversion (resists 3-O-methylation by IpeOMTs)
Comparator Or Baseline6-O-methyl-N-deacetylipecoside (spontaneously lactamizes to form alangiside)
Quantified DifferenceDefines the obligate biosynthetic branching point; demethylalangiside cannot substitute as a direct alangiside precursor.
ConditionsRecombinant IpeOMT assays at pH 7.5

For synthetic biology applications engineering emetine production, procuring demethylalangiside is mandatory to map or bypass the specific IpeOMT2-mediated 2-O-methylation step.

Superior Superoxide Anion Scavenging Potency

The absence of the methyl group on the phenolic ring of demethylalangiside significantly enhances its free radical scavenging capability compared to its methylated counterpart, alangiside. In xanthine/xanthine oxidase assays, demethylalangiside demonstrated highly potent inhibition of superoxide anion radical formation, outperforming alangiside by nearly a factor of four [1].

Evidence DimensionSuperoxide Anion Inhibition (IC50)
Target Compound Data5.3 µM
Comparator Or BaselineAlangiside (19.4 µM)
Quantified Difference3.66-fold higher antioxidant potency for demethylalangiside.
ConditionsIn vitro xanthine/xanthine oxidase assay

Buyers developing antioxidant formulations or requiring a potent baseline standard for superoxide inhibition should select demethylalangiside over alangiside due to its significantly greater efficacy.

High Stability via Spontaneous Lactamization at Physiological pH

Demethylalangiside represents the thermodynamically stable lactam form of its biosynthetic precursor, N-deacetylipecoside. At pH levels of 6.5 and above, the precursor undergoes rapid and spontaneous lactamization to form demethylalangiside, making it the reliable, stable standard for downstream processing and analytical quantification [1].

Evidence DimensionStructural Stability / Form Present
Target Compound DataStable lactam form (Demethylalangiside) at pH ≥ 6.5
Comparator Or BaselineN-deacetylipecoside (unstable, spontaneously converts)
Quantified DifferenceComplete conversion to the stable lactam at near-neutral pH.
ConditionsAqueous buffer systems, pH ≥ 6.5

For analytical reference standard procurement, purchasing the pre-cyclized demethylalangiside eliminates the degradation and reproducibility issues associated with handling its unstable open-ring precursors.

Substrate for O-Methyltransferase (OMT) Engineering and Assays

Because demethylalangiside is exclusively 2-O-methylated by specific enzymes (like IpeOMT2) and resists 3-O-methylation, it is the essential substrate for researchers mapping or engineering the ipecac alkaloid biosynthetic pathway. It serves as a strict regioselective probe for evaluating the activity and specificity of novel or mutant methyltransferases in synthetic biology workflows [1].

Reference Standard for Chemotaxonomic Profiling

Due to its high stability at physiological and extraction pH (≥ 6.5) compared to its open-ring precursors, demethylalangiside is the preferred analytical standard for the chromatographic profiling of Psychotria ipecacuanha and Alangium species. It ensures reproducible quantification without the artifactual lactamization issues that plague precursor-based assays [1].

Positive Control in Superoxide Scavenging Assays

With an IC50 of 5.3 µM in xanthine/xanthine oxidase models, demethylalangiside is highly effective at inhibiting superoxide anion radical formation. It is a strongly justified procurement choice as a potent, structurally defined positive control for in vitro antioxidant and pharmacological screening assays, especially when comparing phenolic versus methoxy-substituted alkaloid activities [2].

XLogP3

-0.5

Wikipedia

Demethylalangiside

Dates

Last modified: 02-18-2024

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